1H-Imidazo[4,5-d]pyridazin-7-ol
Übersicht
Beschreibung
1H-Imidazo[4,5-d]pyridazin-7-ol is a heterocyclic compound with a fused ring system. It combines an imidazole ring and a pyridazine ring, resulting in a unique structure. The structural resemblance between imidazo[4,5-d]pyridazin-7-ol and purines has prompted biological investigations to assess its potential therapeutic significance. This compound plays a crucial role in numerous disease conditions .
Synthesis Analysis
Various preparative methods for synthesizing imidazo[4,5-d]pyridazin-7-ol have been described. These methods often involve the use of different catalysts. Researchers have explored diverse synthetic routes to access this compound, enabling its study and potential applications .
Molecular Structure Analysis
The molecular formula of this compound is C₅H₄N₄O . Its molecular weight is approximately 136.1 g/mol . The fused ring system imparts specific properties to the molecule, influencing its interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
- Substituted imidazo[1,5-b]pyridazines, including derivatives of 1H-Imidazo[4,5-d]pyridazin-7-ol, have shown significant inhibitory activity against HIV-1 reverse transcriptase and infected cells (Livermore et al., 1993).
Anticonvulsant Properties
- Analogues of this compound have been synthesized and tested for their anticonvulsant activity, revealing some potential in this area (Kelley et al., 1995).
Antimicrobial and Anticancer Activities
- Novel derivatives of this compound have been developed with significant antimicrobial and anticancer activities (Banda et al., 2016).
Molecular Structure Analysis
- Studies on the molecular structure and vibrational energy levels of this compound derivatives provide insights into their chemical properties (Lorenc et al., 2008).
Antituberculotic Activity
- Derivatives of this compound have been synthesized and tested for antituberculotic activity, indicating their potential in treating tuberculosis (Bukowski & Janowiec, 1996).
Acetylcholinesterase Inhibitors
- Some imidazo[1,2-b]pyridazine compounds, closely related to this compound, have been found to be potent acetylcholinesterase inhibitors with potential applications in neurodegenerative diseases (Sharma et al., 2021).
Versatile Architecture for N-Heterocyclic Carbenes
- The imidazo[1,5-a]pyridine skeleton, which shares structural similarities with this compound, is a versatile platform for generating stable N-heterocyclic carbenes (Alcarazo et al., 2005).
Eigenschaften
IUPAC Name |
3,6-dihydroimidazo[4,5-d]pyridazin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-5)6-2-7-4/h1-2H,(H,6,7)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCQHJBMSIMNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C2=C1NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280966 | |
Record name | 5,6-dihydro-4h-imidazo[4,5-d]pyridazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28682-94-2 | |
Record name | NSC19452 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-dihydro-4h-imidazo[4,5-d]pyridazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H-imidazo[4,5-d]pyridazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.